molecular formula C8H13F3O3S B14335303 Hept-1-EN-2-YL trifluoromethanesulfonate CAS No. 104849-68-5

Hept-1-EN-2-YL trifluoromethanesulfonate

Cat. No.: B14335303
CAS No.: 104849-68-5
M. Wt: 246.25 g/mol
InChI Key: YPQOVFNQUGNYFD-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

Hept-1-EN-2-YL trifluoromethanesulfonate can be synthesized through the reaction of hept-1-EN-2-OL with trifluoromethanesulfonic anhydride in the presence of a base such as pyridine. The reaction typically takes place at low temperatures to prevent side reactions and to ensure high yield .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using the same principles as laboratory synthesis but with optimized conditions for scalability and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

Hept-1-EN-2-YL trifluoromethanesulfonate primarily undergoes substitution reactions due to the presence of the trifluoromethanesulfonate group, which is a good leaving group. It can also participate in elimination reactions under certain conditions .

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the type of nucleophile or base used. For example, substitution with an amine would yield an amine derivative, while elimination would result in the formation of an alkene .

Mechanism of Action

The mechanism by which Hept-1-EN-2-YL trifluoromethanesulfonate exerts its effects is primarily through its role as a leaving group in chemical reactions. The trifluoromethanesulfonate group is highly electron-withdrawing, which stabilizes the transition state and facilitates the departure of the leaving group. This makes the compound highly reactive in substitution and elimination reactions .

Comparison with Similar Compounds

Similar Compounds

  • Methyl trifluoromethanesulfonate
  • Ethyl trifluoromethanesulfonate
  • Propyl trifluoromethanesulfonate

Uniqueness

Hept-1-EN-2-YL trifluoromethanesulfonate is unique due to its longer carbon chain and the presence of an alkene group, which can participate in additional types of reactions compared to its shorter-chain analogs. This makes it a versatile reagent in organic synthesis .

Properties

CAS No.

104849-68-5

Molecular Formula

C8H13F3O3S

Molecular Weight

246.25 g/mol

IUPAC Name

hept-1-en-2-yl trifluoromethanesulfonate

InChI

InChI=1S/C8H13F3O3S/c1-3-4-5-6-7(2)14-15(12,13)8(9,10)11/h2-6H2,1H3

InChI Key

YPQOVFNQUGNYFD-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(=C)OS(=O)(=O)C(F)(F)F

Origin of Product

United States

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